1-(2-Nitrophenyl)propan-2-one
Description
Contextualization within Nitroaromatic Ketones and Organic Synthesis Paradigms
Nitroaromatic ketones are a class of organic compounds characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) attached to an aromatic ring. The nitro group's strong electron-withdrawing nature significantly influences the reactivity of the entire molecule. This electronic effect makes the aromatic ring susceptible to nucleophilic attack and modifies the reactivity of the adjacent ketone group.
In the broader context of organic synthesis, nitroaromatic compounds are valuable precursors. sci-hub.se The nitro group can be readily transformed into a variety of other functional groups, most notably amines, through reduction. organic-chemistry.orgnih.gov This versatility allows for the construction of diverse molecular architectures. 1-(2-Nitrophenyl)propan-2-one fits within this paradigm as a bifunctional molecule, offering two distinct points of reactivity for chemical modification.
Overview of the Compound's Significance as a Building Block and Reactive Intermediate
The significance of this compound in contemporary chemical research stems from its utility as both a stable, isolable building block and a transient, reactive intermediate in multi-step syntheses. Its structure is a key component in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.com
As a building block, it provides a pre-functionalized aromatic ring and a three-carbon side chain, which can be elaborated upon through various chemical reactions. For instance, the ketone functionality can undergo condensation reactions, while the nitro group can be reduced to an amine, paving the way for cyclization reactions to form indole (B1671886) rings and other heterocyclic systems. nih.govgoogle.com
The compound also acts as a reactive intermediate in certain transformations. For example, in reductive cyclization reactions, the initial reduction of the nitro group to an amino group generates a transient species that can then react intramolecularly with the ketone to form a new ring structure. google.com This dual reactivity makes this compound a valuable asset in the strategic design of complex organic molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1969-72-8 | chembk.comchemsrc.comhoffmanchemicals.comsigmaaldrich.com |
| Molecular Formula | C9H9NO3 | chembk.comnih.govnih.gov |
| Molecular Weight | 179.17 g/mol | chembk.comnih.gov |
| Appearance | Yellow solid or liquid | hoffmanchemicals.comsigmaaldrich.com |
| Melting Point | 25-26 °C | chembk.com |
| Purity | 95.0% | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJUDFZTSGSTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500772 | |
| Record name | 1-(2-Nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-72-8 | |
| Record name | 1-(2-Nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Nitrophenyl Propan 2 One
Classical and Established Synthetic Pathways
Traditional synthetic routes to 1-(2-Nitrophenyl)propan-2-one and its precursors rely on fundamental reactions such as Friedel-Crafts acylation, electrophilic aromatic nitration, and various condensation reactions. These methods are well-established for creating the carbon framework and incorporating the required nitro and ketone functionalities.
Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones. masterorganicchemistry.comrsc.org The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comrsc.org
To synthesize the precursor for this compound, which is 1-phenylpropan-2-one (also known as phenylacetone), benzene (B151609) can be acylated. Because the direct acylation with an acetyl group would yield acetophenone, a different strategy is required. One common laboratory synthesis involves the Friedel-Crafts reaction of benzene with chloroacetone in the presence of an aluminum chloride catalyst. wikipedia.org
The general mechanism involves the formation of a highly reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the benzene ring. nih.gov A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the resulting ketone product is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group. This characteristic effectively prevents multiple acylation reactions from occurring. rsc.org
| Reaction Type | Reactants | Catalyst | Product |
| Friedel-Crafts Acylation | Benzene, Chloroacetone | Aluminum Chloride (AlCl₃) | 1-Phenylpropan-2-one |
| Friedel-Crafts Acylation | Arenes, Acyl Chlorides/Anhydrides | Lewis Acids (e.g., AlCl₃, FeCl₃) | Aryl Ketones |
This table summarizes typical conditions for Friedel-Crafts acylation to produce aryl ketones like the precursor to this compound.
Nitration Strategies for Introducing the Nitro Group into Ketone Structures
The introduction of a nitro (-NO₂) group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic nitration. The standard method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
When nitrating a substituted benzene ring, such as that in 1-phenylpropan-2-one, the existing substituent directs the position of the incoming nitro group. The propan-2-one substituent is an ortho-, para- director, meaning the nitro group will be added at the positions ortho (carbon 2) or para (carbon 4) to the substituent. Separating the resulting ortho and para isomers is a necessary subsequent step to isolate the desired this compound.
Modern nitration methods offer milder conditions and greater selectivity. For instance, a bench-stable and recyclable nitrating reagent based on saccharin has been developed that acts as a controllable source of the nitronium ion, allowing for the nitration of arenes with a high degree of functional group tolerance under milder conditions. nih.gov
Condensation Reactions Yielding Propan-2-one Frameworks
Condensation reactions are a broad class of reactions where two molecules combine to form a larger molecule, often with the loss of a small molecule like water. wikipedia.org Reactions such as the aldol (B89426) condensation can be used to form the carbon skeleton of ketone structures. doubtnut.com
In the context of this compound, a relevant synthesis starts from 2-nitrobenzaldehyde (B1664092). The Henry reaction, or nitro-aldol reaction, involves the condensation of a nitroalkane with an aldehyde or ketone. For instance, 2-nitrobenzaldehyde can be reacted with nitroethane in the presence of a base to form 1-(2-nitrophenyl)-2-nitropropan-1-ol. Subsequent oxidation of the alcohol and Nef reaction to convert the nitro group into a carbonyl group would yield the target ketone.
Another documented synthesis involves refluxing α-acetyl-β-dimethylamino-2-nitrostyrene with a mixture of water and dioxane. prepchem.com This process ultimately yields this compound after purification by chromatography. prepchem.com
Advanced and Stereoselective Synthesis Strategies
Modern synthetic chemistry offers more sophisticated methods that provide greater control over the reaction, particularly regarding stereochemistry. While this compound itself is not chiral, these advanced techniques are crucial for synthesizing its chiral derivatives, which may have important applications.
Application of Reductive Amination Protocols (for related derivatives)
Reductive amination, also known as reductive alkylation, is a powerful method for converting ketones and aldehydes into amines. unacademy.com This process is not used to synthesize this compound itself, but rather to create its amine derivatives using the ketone as a starting material. The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the ketone and an amine, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. masterorganicchemistry.comorganic-chemistry.org These reagents are mild enough to selectively reduce the protonated imine intermediate without reducing the initial ketone, allowing for a one-pot reaction. masterorganicchemistry.comorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups, including nitro groups. organic-chemistry.org
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | General, mild, and selective; tolerates acid-sensitive functional groups. organic-chemistry.org |
| Sodium Cyanoborohydride | Methanol (MeOH) | Selectively reduces imines in the presence of ketones; requires pH control. masterorganicchemistry.com |
| Sodium Borohydride (B1222165) | Ionic Liquid/H₂O, Methanol | Can be used with activators like boric acid; offers green chemistry advantages. tandfonline.com |
This table outlines common reducing agents and conditions used in the reductive amination of ketones to form amine derivatives.
Stereoselective Synthetic Approaches for Ketones and Derivatives
Stereoselective synthesis is focused on controlling the three-dimensional arrangement of atoms in a molecule. This is particularly relevant for the reduction of the ketone group in this compound to a chiral alcohol, 1-(2-nitrophenyl)propan-2-ol.
Enantioselective reduction of prochiral ketones is a well-developed field. wikipedia.org Catalytic methods are often preferred over stoichiometric ones. One prominent example is the use of chiral oxazaborolidine catalysts, as developed by Corey, Itsuno, and Bakshi (CBS reduction), in conjunction with a stoichiometric reducing agent like borane or catecholborane. wikipedia.org
Transition metal-catalyzed transfer hydrogenation is another powerful technique. acs.org In these reactions, a chiral ligand coordinates to a metal center (commonly ruthenium, rhodium, or iridium), and a simple hydrogen source like isopropanol or formic acid is used to reduce the ketone. The chirality of the ligand dictates the stereochemical outcome, often leading to high enantioselectivity in the resulting alcohol product. wikipedia.orgacs.org These methods represent a highly efficient way to generate optically active derivatives from ketone precursors.
Multi-component Reaction Methodologies Involving the Compound
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product that contains the essential parts of all the initial reactants, are a cornerstone of efficient organic synthesis. One of the most relevant MCRs for this compound is the Friedländer annulation for the synthesis of quinoline (B57606) derivatives. wikipedia.orgquimicaorganica.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. wikipedia.orgorganic-chemistry.org
The reaction proceeds via an initial aldol condensation followed by a cyclodehydration. wikipedia.org The versatility of the Friedländer synthesis allows for the creation of a diverse library of substituted quinolines, which are significant scaffolds in medicinal chemistry. nih.gov By reacting this compound with various 2-aminoaryl ketones, a range of polysubstituted quinolines can be efficiently produced.
Table 1: Example of a Friedländer Multi-component Reaction
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
Green Chemistry Principles and Modern Techniques in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources like microwave and ultrasound, as well as the development of catalyst-free reaction conditions. researchgate.netnih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbohrium.com In the context of synthesizing derivatives from this compound, microwave irradiation can be effectively applied to the Friedländer synthesis. researchgate.net The use of microwave heating can significantly reduce the reaction time from hours to minutes and improve the yield of the resulting quinoline derivatives. researchgate.netresearchgate.net This efficiency is attributed to the direct and uniform heating of the reaction mixture by microwaves. researchgate.net
Research has demonstrated that microwave-assisted synthesis of quinolines can be carried out under solvent-free conditions or in environmentally benign solvents, further enhancing the green credentials of the process. unf.edu
Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | Several hours | Moderate |
Ultrasound-Promoted Synthesis Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. nih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized hot spots with high temperature and pressure. nih.gov
In the synthesis of derivatives from this compound, ultrasound can be used to promote condensation reactions, such as the Friedländer synthesis. The use of ultrasound can lead to a significant reduction in reaction times and an increase in product yields, often under milder conditions than conventional methods. researchgate.netjocpr.com This technique is particularly beneficial for reactions that are slow or require high temperatures under traditional heating.
Table 3: Effect of Ultrasound on a Condensation Reaction
| Condition | Reaction Time | Yield |
|---|---|---|
| Silent (No Ultrasound) | 24 hours | Low to Moderate |
Catalyst-Free and Environmentally Benign Reaction Conditions
Developing catalyst-free reactions is a key goal in green chemistry as it simplifies purification processes and reduces waste from catalysts, which are often toxic or expensive heavy metals. semanticscholar.orgresearchgate.net For the synthesis of quinolines from this compound, a catalyst-free Friedländer reaction in water has been reported. nih.gov
This approach utilizes water as a green solvent and avoids the need for any acid or base catalyst. nih.gov The reaction proceeds efficiently at a moderate temperature, yielding polysubstituted quinolines in high yields. nih.gov The absence of a catalyst and the use of water as the solvent make this a highly environmentally benign synthetic route. Such catalyst-free multicomponent reactions are highly sought after for their simplicity and sustainability. semanticscholar.org
Chemical Reactivity and Transformation Mechanisms of 1 2 Nitrophenyl Propan 2 One
Transformations Involving the Nitro Group
The nitro group is a dominant functional group, significantly influencing the reactivity of the entire molecule. Its transformations are central to the synthetic applications of 1-(2-nitrophenyl)propan-2-one.
Chemoselective Reduction Reactions to Amino Derivatives
The most prominent reaction of the nitro group is its reduction to an amine. The selective reduction of the nitro group in the presence of the ketone functionality is a crucial transformation, yielding 1-(2-aminophenyl)propan-2-one, a valuable intermediate in the synthesis of various heterocyclic compounds, such as quinolines. google.comarkat-usa.org
A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the selectivity and yield of the reaction. Common methods include:
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a widely used method for nitro group reduction. This method is often efficient but may sometimes lead to the reduction of the ketone as a side reaction.
Metal-Based Reductions: Reagents like iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl2) are effective for the chemoselective reduction of nitroarenes. arkat-usa.orgambeed.com SnCl2, particularly when used with ultrasound, has been shown to be highly effective for the selective reduction of nitro groups in polyfunctional molecules, leaving other reducible groups like carbonyls unaffected. arkat-usa.org
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the nitro and ketone groups, milder reagents like sodium borohydride (B1222165) (NaBH4) are generally not effective for nitro group reduction under standard conditions. evitachem.com However, specific borohydride reagents, like sodium cyanoborohydride (NaCNBH3), have been used for the selective reduction of other functional groups in the presence of a nitro group. stackexchange.com
Metal-Free Reductions: Recent advancements have led to the development of metal-free reduction methods. For instance, a combination of diboron (B99234) compounds like bis(pinacolato)diboron (B136004) (B2pin2) with a base such as potassium tert-butoxide (KOtBu) can chemoselectively reduce aromatic nitro compounds. organic-chemistry.org Another novel method utilizes the alkaloid vasicine (B45323) for a metal- and base-free reduction of nitroarenes in water. researchgate.net
The following table summarizes various reducing agents and their effectiveness in the chemoselective reduction of nitroarenes.
| Reducing Agent/System | Conditions | Selectivity | Reference |
| H2/Pd/C | Varies | Generally good, but can also reduce ketones | |
| Fe/AcOH | Acidic | High for nitro group | nih.gov |
| SnCl2·2H2O | Ultrasound, ambient temp. | Excellent for nitro group over carbonyls | arkat-usa.org |
| B2pin2/KOtBu | Isopropanol | High for nitro group | organic-chemistry.org |
| Vasicine | Water | High for nitro group | researchgate.net |
Influence of Nitro Group on Aromatic Ring Reactivity
The nitro group is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). numberanalytics.comyoutube.comscispace.com This deactivation is due to both an inductive effect (pulling electron density through the sigma bonds) and a resonance effect (delocalizing the ring's pi electrons into the nitro group). youtube.comvedantu.comquora.com
The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, making these positions less attractive to incoming electrophiles. youtube.comquora.com Consequently, electrophilic attack is directed towards the meta position, which is less deactivated. youtube.comvedantu.comquora.com Therefore, the nitro group is considered a meta-director in EAS reactions. youtube.comvedantu.com
Conversely, the electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution (NAS) by stabilizing the negative charge of the Meisenheimer complex intermediate. numberanalytics.com
Reactions at the Ketone Moiety
The ketone functional group in this compound provides a site for various nucleophilic and electrophilic interactions, as well as reactions at the adjacent alpha-carbon.
Electrophilic and Nucleophilic Reactivity of the Carbonyl Group
The carbonyl group (C=O) is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. msu.edu This polarity governs its reactivity.
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. chemguide.co.uk This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions. chemguide.co.ukresearchgate.net The presence of the bulky ortho-nitrophenyl group may sterically hinder the approach of nucleophiles to the carbonyl carbon.
Electrophilic Addition: The lone pairs of electrons on the carbonyl oxygen allow it to act as a weak base and be protonated by strong acids. This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles.
The reactivity of the carbonyl group is influenced by the electronic nature of its substituents. libretexts.org The electron-withdrawing nitro group on the phenyl ring can increase the partial positive charge on the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. jocpr.com
Alpha-Carbon Functionalization Reactions
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. researchgate.netnih.gov This enolate is a key nucleophilic intermediate in many reactions.
Enolate Formation: The acidity of the α-protons in this compound allows for the formation of an enolate under basic conditions. The stability of the resulting enolate is a crucial factor in its subsequent reactions.
Alkylation: The enolate ion can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.pubopenstax.orglibretexts.org This alkylation is a powerful tool for carbon chain extension. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. libretexts.org For this compound, alkylation would occur at the methyl group.
Aldol (B89426) and Claisen-Schmidt Condensations: Enolates can also react with other carbonyl compounds. For instance, in a Claisen-Schmidt condensation, an enolate reacts with an aldehyde that cannot enolize. jocpr.com The reaction of this compound's enolate with an aldehyde would lead to an aldol addition product, which can then dehydrate to form an α,β-unsaturated ketone.
The functionalization of the α-carbon provides a versatile route to a wide range of derivatives. rsc.orgrsc.orgspringernature.com
Aromatic Ring Transformations
Beyond the influence of the nitro group on substitution patterns, the entire this compound molecule can participate in ring transformation reactions, often leading to the formation of heterocyclic systems.
One notable transformation is the intramolecular reaction between the enolate, formed at the α-carbon, and the ortho-nitro group. Under basic conditions, the enolate can act as a carbon nucleophile and attack the nitrogen atom of the nitro group. researchgate.net This can initiate a cascade of reactions, potentially leading to the formation of cyclic products like quinoline (B57606) N-oxides or other heterocyclic structures. researchgate.net
Furthermore, three-component ring transformation reactions have been reported where aromatic ketones, in the presence of an ammonium (B1175870) source, react with highly electron-deficient pyridones to form substituted nitropyridines. mdpi.comkochi-tech.ac.jp While not specific to this compound, these reactions demonstrate the potential for aromatic ketones to serve as building blocks in the synthesis of complex aromatic systems.
Substitution Reactions on the Nitrophenyl Ring
The nitrophenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being heavily influenced by the directing effects of the substituents.
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). libretexts.orgnumberanalytics.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edu The deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack. For instance, in the nitration of a substituted benzene (B151609) ring containing a nitro group, the incoming electrophile is directed to the meta position. Therefore, further substitution on the nitrophenyl ring of this compound would be expected to occur at the positions meta to the nitro group (positions 4 and 6).
Nucleophilic Aromatic Substitution: Conversely, the nitro group is a strong activator for nucleophilic aromatic substitution (SNA_r), particularly when positioned ortho or para to a leaving group. lumenlearning.commasterorganicchemistry.com The electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.commasterorganicchemistry.com Although the propan-2-one substituent itself is not a typical leaving group, the presence of the ortho-nitro group significantly increases the electrophilicity of the aromatic ring, making it more susceptible to attack by strong nucleophiles. In reactions where a suitable leaving group is present on the ring, substitution is greatly accelerated by the ortho-nitro group. masterorganicchemistry.com
| Reaction Type | Effect of Nitro Group | Favored Position of Attack | Mechanistic Intermediate |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivating | Meta | Arenium Ion (Carbocation) |
| Nucleophilic Aromatic Substitution (SNA_r) | Activating | Ortho/Para (to leaving group) | Meisenheimer Complex (Carbanion) |
Ring Transformations and Cyclization Pathways (e.g., in heterocyclic synthesis)
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. A common strategy involves the reductive cyclization of the nitro group. researchgate.net The reduction of the nitro group to an amino group generates a nucleophilic center that can react intramolecularly with the ketone or a derivative of the side chain to form a new ring.
For example, the reduction of this compound can lead to the formation of indole (B1671886) derivatives. A process for producing 6-fluoro-2-methylindole involves the reduction of 4-fluoro-2-nitrophenylacetone using hydrogen gas and a palladium on carbon catalyst. google.com This type of reaction, known as the Leimgruber–Batcho indole synthesis, is a widely used method for constructing the indole ring system. researchgate.net
Furthermore, derivatives of this compound have been utilized in the synthesis of more complex heterocyclic structures. For instance, the reaction of a derivative with hydrazine (B178648) can initiate a Fischer indole synthesis, a classic method for preparing indoles. rsc.org The versatility of this compound as a building block is also demonstrated in one-pot syntheses of complex molecules like 1,3,5-thiadiazine-2-thiones, where a related nitrophenyl derivative is a key starting material. tandfonline.com
| Starting Material Derivative | Reaction Type | Product Heterocycle | Key Reagents/Conditions |
|---|---|---|---|
| 4-Fluoro-2-nitrophenylacetone | Reductive Cyclization (Leimgruber–Batcho) | Indole | H₂, Pd/C |
| This compound derivative | Fischer Indole Synthesis | Indole | Hydrazine, Acid catalyst |
| 4-Nitrobenzoyl chloride (related nitrophenyl precursor) | One-pot multi-component reaction | 1,3,5-Thiadiazine-2-thione | Ammonium thiocyanate, Amine |
Photochemical Transformations and Rearrangements
Ortho-nitrobenzyl compounds, a class to which this compound belongs, are well-known for their photochemical reactivity. researchgate.netcdnsciencepub.com They are often employed as photolabile protecting groups in organic synthesis and biology due to their ability to be cleaved by UV light. researchgate.netnih.gov
Photo-induced Nitro-to-Nitroso Rearrangements
The quantum yields of these photoreactions can be influenced by the nature of any leaving group attached to the benzylic position and the reaction environment. researchgate.netrsc.org The efficiency of the release of a protected molecule is correlated with the stabilization of the radical formed after the initial hydrogen abstraction. researchgate.net
Mechanistic Aspects of Photochemical Cleavage
The photochemical cleavage of ortho-nitrobenzyl derivatives is initiated by the formation of the aci-nitro intermediate as described above. nih.govuni-konstanz.de Following the hydrogen abstraction, the aci-nitro species can undergo a cyclization reaction, which ultimately leads to the cleavage of the bond connecting the benzylic carbon to the rest of the molecule, releasing the protected group and forming an ortho-nitroso carbonyl compound. researchgate.netcdnsciencepub.com
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of this compound are primarily associated with the redox activity of the nitro group.
Oxidation and Reduction Characteristics of the Nitro Group
The nitro group is electrochemically active and can be reduced in a stepwise manner. researchgate.netacs.org The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of electron and proton transfer steps. acs.org In a general mechanism, the nitro group is first reduced to a nitroso group in a two-electron process. acs.orgcdnsciencepub.com The nitroso intermediate is often more easily reduced than the starting nitro compound, and thus it is rapidly converted to a hydroxylamine (B1172632) derivative in another two-electron reduction. acs.orgcdnsciencepub.com Finally, the hydroxylamine can be further reduced to the corresponding amine. acs.org
The specific reduction potentials and the stability of the intermediates are dependent on the molecular structure and the experimental conditions, such as the pH of the medium. acs.org The electrochemical synthesis of nitroaromatic ketones can also be achieved through the nucleophilic aromatic substitution of hydrogen in nitroarenes by carbanions of ketones, promoted by electrochemical oxidation. researchgate.net The study of the cyclic voltammetry of related nitroaromatic compounds has shown that the reduction of the nitro group can involve multiple, sometimes irreversible, steps. researchgate.netutexas.edu Recent advancements have explored electrochemical methods for the reduction of nitroaromatic compounds to amines using reducing agents like pinacolborane under mild conditions. thieme-connect.com
| Step | Reactant | Product | Number of Electrons (e⁻) | Number of Protons (H⁺) |
|---|---|---|---|---|
| 1 | Ar-NO₂ | Ar-NO | 2 | 2 |
| 2 | Ar-NO | Ar-NHOH | 2 | 2 |
| 3 | Ar-NHOH | Ar-NH₂ | 2 | 2 |
Electron Transfer Pathways and Reaction Mechanisms
The chemical reactivity of this compound is largely dictated by the interplay between the ortho-positioned nitro group and the propan-2-one side chain. The electron-withdrawing nature of the nitro group significantly influences the molecule's participation in various transformations, particularly those initiated by electron transfer. These reactions often involve the reduction of the nitro group, which serves as a precursor to intramolecular cyclization events, or photochemical activation.
Reductive Cyclization Pathways
A prominent transformation of this compound and its derivatives is reductive cyclization, a powerful method for synthesizing heterocyclic compounds like quinolines and indoles. This process is typically initiated by the reduction of the nitro group to a nitroso or amino group, which then acts as an intramolecular nucleophile.
The mechanism generally begins with a single-electron or multi-electron transfer to the nitro group from a reducing agent, such as a metal (e.g., Iron, Tin) in an acidic medium. This reduction cascade transforms the -NO₂ group into a highly reactive species, such as a nitroso (-NO) or hydroxylamino (-NHOH) group, and ultimately into an amino (-NH₂) group. The newly formed amino group, being nucleophilic, readily attacks the electrophilic carbonyl carbon of the adjacent propan-2-one side chain. This intramolecular condensation, followed by dehydration, leads to the formation of a new heterocyclic ring.
Research on related structures, such as 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenyl-propan-1-one derivatives, demonstrates that reductive cyclization using iron in hydrochloric acid (Fe/HCl) is an effective method for producing 4-indolylquinoline derivatives. mdpi.com Similarly, the reductive heterocyclization of a condensation product of this compound using iron in acetic acid (Fe/HOAc) has been shown to yield 4-aminoquinoline (B48711) derivatives. nih.gov Titanium(III) chloride (TiCl₃) is another reagent capable of mediating such reductive cyclizations. epfl.ch
| Starting Material Derivative | Reducing Agent/Conditions | Primary Product Type | Reference |
|---|---|---|---|
| Condensation product of this compound | Fe/HOAc | 4-Aminoquinoline | nih.gov |
| 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Fe/HCl in EtOH | 4-Indolylquinoline | mdpi.com |
| Alkenes with a 2-nitrophenyl substituent | TiCl₃ | Furo[3,2-b]indolenines | epfl.ch |
| 1,3-Bis(2-nitrophenyl)propan-2-one | Not Specified | Cryptolepine and Cryptotackieine | researchgate.net |
Organophosphorus-Catalyzed Deoxygenation
An alternative electron transfer mechanism involves organophosphorus-catalyzed reductive functionalization. mit.edu This pathway utilizes the P(III)/P(V)=O redox couple for the deoxygenation of the nitro group. mit.edu In this process, an organophosphorus(III) compound, such as a phosphine (B1218219) or phosphite, acts as the oxygen atom acceptor. The reaction proceeds through an oxazaphosphorane intermediate, which can then be intercepted by various reagents or undergo further reactions. mit.edu This catalytic cycle effectively facilitates a reductive O-atom transfer, providing a pathway for C-N bond formation and the synthesis of N-functionalized azaheterocycles. mit.edu The use of hydrosilanes as terminal reductants can regenerate the P(III) catalyst, allowing the reaction to proceed catalytically. mit.edu This method highlights a transition-metal-free approach to activating the nitro group via a distinct electron transfer and rearrangement mechanism. mit.edu
Photochemical Reaction Pathways
The 2-nitrophenyl moiety is a well-known photolabile protecting group, and its reactivity is initiated by the absorption of UV light. The photochemical cleavage mechanism is triggered by an intramolecular electron transfer, where the excited nitro group abstracts a benzylic hydrogen atom from the side chain. uni-konstanz.de
Mechanistic studies on the closely related compound, 2-(2-nitrophenyl)propan-1-ol, provide significant insight into this pathway. uni-konstanz.de Upon irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of a transient diradical species. This is followed by a rearrangement to form an aci-nitro intermediate. uni-konstanz.de The aci-nitro compound exists in a protolytic dissociation equilibrium with its corresponding anion. uni-konstanz.de These two species serve as a branching point for competing reaction channels:
Nitroso Product Formation : The undissociated aci-nitro form can undergo a ring-closure reaction, ultimately forming a 2-(2-nitrosophenyl) derivative without releasing the side chain. uni-konstanz.de
Elimination : The anionic aci-nitro form can undergo a β-elimination process, leading to the cleavage of the side chain and the formation of o-nitrostyrene. uni-konstanz.de
The ratio between these two pathways can be influenced by factors that shift the dissociation equilibrium of the aci-nitro intermediate. uni-konstanz.de This photochemical reactivity demonstrates a non-reductive electron transfer pathway, initiated by photoexcitation, that leads to significant structural transformation.
| Intermediate Species | Reaction Pathway | Resulting Product Type | Reference |
|---|---|---|---|
| Undissociated Aci-nitro form | Ring Closure | Nitrosobenzene derivative (no cleavage) | uni-konstanz.de |
| Anionic Aci-nitro form | β-Elimination | o-Nitrostyrene (cleavage product) | uni-konstanz.de |
Applications of 1 2 Nitrophenyl Propan 2 One in Organic Synthesis and Chemical Research
Strategic Intermediate in Organic Compound Synthesis
The utility of 1-(2-nitrophenyl)propan-2-one as an intermediate stems from the reactivity of its constituent functional groups. The ketone allows for a variety of classical carbonyl reactions, while the nitro group can be readily reduced to an amine, which is a key transformation for building nitrogen-containing ring systems.
This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinoline (B57606) derivatives. The classic method for this transformation is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. researchgate.netnih.gov In this context, this compound first undergoes reduction of its nitro group to an amine, forming 1-(2-aminophenyl)propan-2-one. This intermediate can then react intramolecularly or with other carbonyl compounds to form the quinoline ring system.
Recent advancements have explored domino reactions that combine the nitro reduction and subsequent cyclization into a single pot, enhancing efficiency. nih.gov For instance, using reducing agents like iron in acetic acid allows for the in situ formation of the 2-aminoaryl ketone, which then immediately participates in the Friedländer cyclization. nih.gov This strategy avoids the isolation of the often-unstable amino intermediate. Various catalytic systems, including those based on nickel, palladium, and copper, have been developed to facilitate the synthesis of quinolines from 2-nitrobenzyl precursors and carbonyl compounds. researchgate.netresearchgate.net These methods highlight the broad applicability of 2-nitroaryl ketones as foundational units for constructing N-heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. researchgate.netnih.gov
| Precursor Type | Reaction Partner | Heterocyclic Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Nitroaryl Ketone | Active Methylene Compound | Substituted Quinolines | Domino Nitro Reduction-Friedländer Annulation | nih.gov |
| 2-Nitrobenzyl Alcohol | Ketone | 2-Aryl Quinolines | Dehydrogenation/Hydrogenation Pathway | researchgate.net |
| 2-Nitrobenzaldehyde (B1664092) | Ketone (e.g., Acetophenone) | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Selective Hydrogenation and Condensation | mpg.de |
| 2-Aminobenzyl Alcohol | Alkyne/Ketone | 2-Substituted Quinolines | Acceptorless Dehydrogenative Cyclization | nih.gov |
The structural motifs within this compound are foundational to the synthesis of a wide array of advanced organic molecules and fine chemicals. Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, serving as precursors to numerous biologically active agents. nih.govnih.gov The nitro group is a versatile functional handle; its reduction to an amine is a gateway to amides, sulfonamides, and other key functional groups found in pharmaceuticals.
Multicomponent reactions (MCRs) often utilize building blocks similar in structure to this compound to rapidly assemble complex molecular architectures. nih.govdntb.gov.uamdpi.com The ability to construct diverse libraries of compounds from simple precursors is a cornerstone of modern drug discovery. The synthesis of biologically active indanones and various heterocyclic compounds often starts from functionalized aromatic molecules where the substitution pattern dictates the final biological activity. beilstein-journals.org Therefore, this compound represents a valuable starting material for producing fine chemicals with potential applications in the pharmaceutical and agrochemical industries.
Design and Synthesis of Derivatives and Analogues
By chemically modifying the structure of this compound, new derivatives and analogues can be synthesized. These new compounds are instrumental in structure-activity relationship studies and in the development of novel materials.
The nitro group is a known pharmacophore and is present in a wide range of bioactive molecules, exhibiting activities including antibacterial, antineoplastic, and antiparasitic effects. nih.gov Modifying the structure of this compound allows for the exploration of structure-activity relationships (SAR). For example, derivatives can be created by reacting the ketone to form hydrazones, chalcones, or other complex structures. chemrxiv.orgresearchgate.net
SAR studies on related p-nitrophenyl hydrazones have shown that the presence and position of the nitro group, along with other substituents on the aromatic rings, significantly influence anti-inflammatory activity. chemrxiv.orgchemrxiv.org Generally, electron-withdrawing groups on one aromatic ring and electron-donating groups on another can enhance biological efficacy. chemrxiv.org By synthesizing a series of derivatives of this compound and evaluating their biological activities, researchers can develop models that correlate specific structural features with pharmacological effects, guiding the design of more potent and selective compounds. semanticscholar.orgmdpi.com
| Compound Class | Structural Variation | Impact on Biological Activity | Reference |
|---|---|---|---|
| p-Nitrophenyl Hydrazones | Presence of at least one nitro group | Increases anti-inflammatory activity | chemrxiv.org |
| Nitroaromatics | Position and nature of other substituents | Modulates spectrum of activity (e.g., antibacterial, antifungal) | nih.govnih.gov |
| Chalcones | Substitution on the aryl rings | Affects antifungal and antioxidant properties | researchgate.netsemanticscholar.org |
| Aminophenoxazinones | Derivatization of the core structure | Influences anticancer and anti-inflammatory potential | mdpi.com |
The derivatives of this compound are not limited to biological applications. The heterocyclic systems, such as quinolines, synthesized from this precursor are known to be important components in materials science. researchgate.net These N-heterocycles can be incorporated into larger molecular structures like polymers or organic dyes to create functionalized materials with specific optical or electronic properties. The development of such specialty chemicals is a growing area of research, with applications in fields like organic light-emitting diodes (OLEDs), sensors, and catalysis. The versatility of the synthetic routes starting from this compound provides access to a wide range of functionalized building blocks for materials science.
Role in Photolabile Protecting Group Chemistry
One of the most significant applications of the this compound scaffold is in the field of photolabile protecting groups (PPGs), often referred to as "caging" groups. acs.orgnih.gov The 2-nitrobenzyl moiety is a classic PPG that can be cleaved with high efficiency upon irradiation with near-UV light (typically around 340-365 nm). nih.govpnas.org This property allows for the precise spatial and temporal control over the release of a protected molecule, such as a bioactive compound, a signaling molecule, or a fluorophore. nih.govresearchgate.net
The mechanism of photocleavage for 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes a series of rearrangements, ultimately releasing the protected substrate and forming a 2-nitrosobenzaldehyde or related byproduct. acs.orgacs.org
This technology has been widely applied in biology and chemistry. For example, 2-nitrobenzyl groups have been used to link fluorescent dyes to DNA, allowing the fluorophore to be cleaved off with light, a technique useful in DNA sequencing and analysis. nih.govpnas.orgresearchgate.net Similarly, bioactive molecules like ATP have been "caged" with 2-nitrobenzyl derivatives, enabling researchers to release them at specific times and locations within a cell to study cellular responses. nih.govacs.org Recent advancements have focused on improving the properties of these PPGs, such as shifting their absorption to longer wavelengths and enhancing cleavage efficiency, sometimes through the use of continuous flow photochemistry. researchgate.netvapourtec.com
| Application Area | Protected Substrate | Purpose of Photorelease | Reference |
|---|---|---|---|
| Molecular Biology | DNA/Oligonucleotides | Release of fluorescent probes for DNA sequencing and analysis | nih.govpnas.org |
| Cell Biology | ATP ("Caged ATP") | Controlled release to study physiological responses and cell signaling | nih.govacs.org |
| Organic Synthesis | Nitrogen-containing compounds (amines, indoles) | Traceless deprotection under mild, light-induced conditions | vapourtec.com |
| Biomolecule Analysis | Peptides, Carbamates | Separation and identification of target biomolecules | researchgate.net |
Development of 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Derived Caging Groups
The development of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) caging group was a significant advancement for the production of microarrays of long oligonucleotides. The NPPOC group provides a reliable method for protecting the 5'-hydroxyl group of nucleosides during solid-phase synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the correct sequence of the growing oligonucleotide chain.
The synthesis of the NPPOC group begins with the precursor this compound. The first step involves the reduction of the ketone functionality to a secondary alcohol, yielding 2-(2-nitrophenyl)propan-1-ol. This transformation can be achieved using a standard reducing agent such as sodium borohydride (B1222165).
Following the reduction, the resulting alcohol, 2-(2-nitrophenyl)propan-1-ol, is converted into the corresponding chloroformate, 2-(2-nitrophenyl)propyl chloroformate, also known as NPPOC chloride. This is typically achieved by reacting the alcohol with phosgene or a phosgene equivalent. NPPOC chloride is the key reagent that is then used to introduce the photolabile protecting group onto the desired functional group of a molecule, such as the hydroxyl group of a nucleoside.
The NPPOC group is valued for its relatively high photolysis quantum yield, which is a measure of the efficiency of a photochemical reaction. However, its low absorptivity at commonly used wavelengths for photodeprotection has prompted further research into structural modifications to enhance its performance. biosyn.comnih.gov
Optimization of Photocleavage Properties through Structural Modification
A significant focus of research on NPPOC caging groups has been the optimization of their photocleavage properties to improve the efficiency of light-directed synthesis. High photolytic efficiency, which is the product of the absorption coefficient (ε) and the photolysis quantum yield (Φ), is desirable to minimize irradiation times, reduce the risk of photochemical side reactions, and increase experimental throughput. nih.gov
Research has shown that these structural modifications lead to a significant increase in photodeprotection efficiency. Compared to NPPOC, Bz-NPPOC demonstrates a twofold increase in photolytic efficiency, while SPh-NPPOC shows an even more remarkable twelvefold increase. nih.gov This enhanced efficiency is a major advantage in applications such as photolithographic microarray synthesis, as it allows for the use of less light, which is beneficial for optical systems with low numerical apertures. nih.gov
The improved performance of these derivatives has established them as superior replacements for NPPOC in a variety of applications, including caging, synthetic chemistry, and light-triggered reactions. nih.gov The development of these next-generation photolabile groups highlights the importance of structural modification in fine-tuning the properties of caging groups for specific applications in chemical research.
Table 1: Photolytic Properties of NPPOC and its Derivatives
| Photolabile Group | Molar Absorptivity (ε) at 365 nm (M⁻¹cm⁻¹) | Photolysis Quantum Yield (Φ) | Photolytic Efficiency (εΦ) | Relative Efficiency |
| NPPOC | ~230 | 0.41 | ~94.3 | 1x |
| Bz-NPPOC | Similar to NPPOC | Increased | ~188.6 | 2x |
| SPh-NPPOC | ~1610 | Similar to NPPOC | ~1131.6 | 12x |
Advanced Characterization and Analytical Methodologies for 1 2 Nitrophenyl Propan 2 One
Spectroscopic Characterization Techniques
Spectroscopy provides a detailed view into the molecular architecture of 1-(2-Nitrophenyl)propan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and FT-Raman), and mass spectrometry are routinely employed for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For instance, in a related compound, 1-(2-Nitrophenyl)propan-1-one, the aromatic protons are expected to appear in the region of δ 7.5–8.5 ppm due to the deshielding effect of the ortho-nitro substituent. The protons of the propanone chain would have distinct chemical shifts.
¹³C NMR: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. In a study of 1-(2-nitrophenyl)ethan-1-ol, the carbon atoms of the aromatic ring and the ethanol (B145695) chain were clearly identified. rsc.org Similarly, for this compound, distinct signals would correspond to the carbonyl carbon, the methyl carbon, the methylene (B1212753) carbon, and the carbons of the nitrophenyl ring.
Table 1: Representative NMR Data for Related Nitrophenyl Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-(2-Nitrophenyl)ethan-1-ol | ¹H | Aromatic Protons, Methylene, Methyl |
| ¹³C | Aromatic Carbons, Alcohol Carbons | |
| 1-(2-Nitrophenyl)propan-1-ol rsc.org | ¹H | 1.01 (t, 3H), 1.62-1.71 (m, 1H), 1.76-1.84 (m, 1H), 5.07 (dd, 1H), 7.43-7.46 (m, 1H), 7.70 (d, 1H), 7.81 (dd, 1H), 7.85 (dd, 1H) |
| ¹³C | 10.8, 32.8, 71.0, 124.9, 129.0, 129.1, 134.1, 141.8, 149.5 |
This table presents data for structurally similar compounds to illustrate the expected regions for NMR signals.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected absorptions include:
Nitro Group (NO₂): Asymmetric and symmetric stretching vibrations are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com
Carbonyl Group (C=O): A strong absorption band for the ketone is expected in the range of 1680–1720 cm⁻¹.
Aromatic Ring (C=C): Stretching vibrations for the benzene (B151609) ring usually appear in the region of 1650-1430 cm⁻¹. scielo.org.za
C-H Bonds: Aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretching occurs at lower wavenumbers. scielo.org.za
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques offers a more complete picture of the vibrational modes of the molecule. researchgate.netresearchgate.net
Table 2: Characteristic FT-IR Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1520 | mdpi.com |
| Symmetric Stretch | ~1350 | ||
| Carbonyl (C=O) | Stretch | 1680–1720 | |
| Aromatic (C=C) | Stretch | 1430-1650 | scielo.org.za |
Mass Spectrometry (MS) Techniques (GC-MS, LC-MS, HRMS, UPLC-Q-TOF-MS/MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that first separate the components of a mixture before they are introduced into the mass spectrometer. nih.govmdpi.com These methods are crucial for identifying this compound in complex mixtures and confirming its molecular weight. rsc.orgrsc.org The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound (179.18 g/mol ). sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. rsc.org This high precision helps to distinguish it from other compounds with the same nominal mass.
UPLC-Q-TOF-MS/MS: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry is a state-of-the-art technique that offers high separation efficiency and accurate mass measurements. rsc.org By inducing fragmentation of the parent ion and analyzing the resulting fragment ions (MS/MS), detailed structural information can be obtained. researchgate.netd-nb.info This fragmentation pattern serves as a fingerprint for the molecule, aiding in its unambiguous identification. mdpi.com
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds like this compound. rsc.orgrsc.org The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation occurs based on the differential interactions of the components with the stationary phase. A detector, typically a UV detector, measures the concentration of the compound as it elutes from the column. The purity is determined by the area percentage of the main peak in the chromatogram. HPLC can also be used for quantitative analysis to determine the exact concentration of the compound in a sample. hoffmanchemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification
For the analysis of volatile impurities or byproducts that may be present alongside this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. rsc.orgrsc.org In GC, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then directly introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. ijfe.org This technique is particularly useful for identifying any residual volatile starting materials or side products from the synthesis process. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Despite the importance of such data, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available in the public domain at this time.
While crystallographic data exists for structurally related compounds, such as derivatives with different functional groups or substitution patterns, this information cannot be directly extrapolated to define the precise solid-state structure of this compound. The solid-state conformation and intermolecular interactions are highly sensitive to even minor changes in molecular structure.
The absence of experimental XRD data means that key structural details, which are foundational for computational modeling and understanding physical properties, remain undetermined. Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound would be required to provide this fundamental information.
Computational and Theoretical Investigations of 1 2 Nitrophenyl Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT calculations for aromatic nitro compounds typically involve optimizing bond lengths, bond angles, and dihedral (twist) angles to find the lowest energy conformation.
For instance, in studies of sterically crowded nitroaromatic compounds, DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,p)) are used to calculate the twist angles of the nitro group relative to the phenyl ring. nih.gov The choice of basis set can significantly impact the accuracy of these geometric predictions. nih.gov In related compounds like 1-(2-nitrophenyl)piperazine, DFT has been used to perform conformational analysis and optimize structural parameters, showing good agreement with experimental data for similar systems. scispace.com The optimization process for 1-(2-Nitrophenyl)propan-2-one would similarly identify the preferred orientation of the propan-2-one side chain and the nitro group.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Nitrophenyl Compound (Generic Example) (Note: This table is a generalized example to illustrate typical DFT output and does not represent actual data for this compound.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-N (nitro) | 1.485 |
| N-O (nitro) | 1.220 | |
| C-C (ring avg.) | 1.395 | |
| C-C (side chain) | 1.520 | |
| Bond Angles (°) | O-N-O | 124.5 |
| C-C-N | 118.0 | |
| Dihedral Angle (°) | C-C-N-O | 25.0 |
Once the molecular geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. The assignments of vibrational modes are often aided by calculating the Potential Energy Distribution (PED).
For various nitrophenyl derivatives, DFT has been successfully used to assign vibrational modes. scispace.comorientjchem.org Key vibrational signatures for a compound like this compound would include:
NO₂ Group Vibrations : Asymmetric and symmetric stretching modes, typically appearing at high frequencies.
C=O Group Vibration : A strong stretching mode characteristic of the ketone.
Aromatic Ring Vibrations : C-H and C=C stretching and bending modes.
Aliphatic Chain Vibrations : C-H stretching and bending modes of the propanone group.
Theoretical calculations help in the precise assignment of these bands, which can sometimes overlap in experimental spectra. scispace.com
Electronic Structure and Reactivity Descriptors
DFT also provides crucial information about the electronic properties of a molecule, which are key to understanding its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org In aromatic nitro compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, which is often localized over the nitrophenyl system. This indicates the molecule's susceptibility to nucleophilic attack. Analysis of the HOMO and LUMO electron density distributions reveals the regions involved in charge transfer within the molecule. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for a Generic Nitrophenyl Compound (Note: This table is a generalized example and does not represent actual data for this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.40 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. Different colors on the MEP surface represent different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green : Regions of neutral potential.
For nitrophenyl derivatives, MEP maps typically show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen, highlighting these as primary sites for electrophilic interactions. researchgate.net Positive potential (blue) is often found around the hydrogen atoms of the aromatic ring. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals.
A key aspect of NBO analysis is the study of charge delocalization, which is quantified by second-order perturbation theory. This analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, in molecules with nitro groups, significant delocalization often occurs from the lone pairs of the oxygen atoms to the antibonding orbitals of the adjacent N-C bond and the aromatic ring. scielo.org.za This hyperconjugative interaction stabilizes the molecule and influences its structure and reactivity. The analysis provides quantitative energy values for these donor-acceptor interactions. researchgate.net
Mechanistic Insights through Computational Modeling
Computational modeling has emerged as a powerful tool in modern chemistry, providing deep insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. For this compound, theoretical investigations are crucial for understanding its reactivity, particularly in intramolecular reactions where the ortho-positioning of the nitro and propan-2-one groups can lead to complex cyclization pathways. By employing methods such as Density Functional Theory (DFT), chemists can map out potential energy surfaces, identify transition states, and predict the most likely reaction outcomes.
Elucidation of Reaction Pathways and Transition States
Computational studies are instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. A significant area of investigation for this compound is its propensity to undergo reductive cyclization to form indole (B1671886) derivatives, a reaction of considerable importance in synthetic organic chemistry.
One plausible pathway is the intramolecular cyclization analogous to the Fischer indole synthesis. mdpi.comwikipedia.orgresearchgate.net In a hypothetical computational study, the reaction might be initiated by the reduction of the nitro group to a nitroso or amino group, followed by an acid-catalyzed cyclization. DFT calculations can be employed to model each step of this transformation. rsc.org
The process would typically involve:
Initial Reduction: Modeling the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate.
Protonation and Tautomerization: Simulating the protonation of the ketone and subsequent tautomerization to form an enol or enamine intermediate.
Cyclization: Identifying the transition state for the intramolecular nucleophilic attack of the enol or enamine on the modified nitro group, leading to a cyclic intermediate.
Dehydration and Aromatization: Modeling the subsequent elimination of water and final aromatization to yield the indole product.
For each of these steps, computational modeling can determine the geometry of the transition state and calculate the associated activation energy. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net The table below illustrates hypothetical activation energies calculated for the key steps in a proposed reductive cyclization of this compound, based on typical values for similar reactions.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nitro Group Reduction | TS1 | 15.2 |
| Enamine Formation | TS2 | 12.8 |
| Intramolecular Cyclization | TS3 | 22.5 |
| Dehydration/Aromatization | TS4 | 18.7 |
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational modeling is also invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
In the context of the cyclization of this compound, regioselectivity could arise if there are multiple possible cyclization pathways. For instance, depending on the reaction conditions and the nature of the intermediates, cyclization could potentially lead to different ring sizes or substitution patterns on the resulting heterocyclic product. DFT calculations can predict the favored regioisomer by comparing the activation energies of the transition states leading to each product. researchgate.net The product formed via the lowest energy barrier will be the major product.
The following table presents a hypothetical scenario where two different regioisomeric cyclization products can be formed from an intermediate of this compound.
| Reaction Pathway | Product (Regioisomer) | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|---|
| Pathway A | 5-membered ring | TS-A | 20.1 | 95% |
| Pathway B | 6-membered ring | TS-B | 24.5 | 5% |
Stereoselectivity can be predicted in a similar manner. If the reaction can produce chiral products, computational methods can be used to model the transition states leading to the different stereoisomers. rsc.org By comparing the energies of these diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. The difference in activation energies between the two pathways determines the enantiomeric or diastereomeric excess.
For instance, if a chiral catalyst is used to induce stereoselectivity in a reaction of this compound, computational modeling can help elucidate the origin of this selectivity by analyzing the non-covalent interactions between the substrate, the catalyst, and the transition state.
Future Research Directions and Perspectives for 1 2 Nitrophenyl Propan 2 One
Innovations in Sustainable and Efficient Synthetic Routes
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. For 1-(2-nitrophenyl)propan-2-one and its derivatives, future research is geared towards greener processes that offer high yields, use less hazardous reagents, and minimize waste.
Classical multi-step procedures like the Reissert indole (B1671886) synthesis, which produces related o-nitrophenylpyruvic esters, often involve harsh conditions. atamanchemicals.combhu.ac.in Modern variants are being developed to overcome these limitations. atamanchemicals.com A significant area of innovation lies in the application of metal-catalyzed cross-coupling reactions. For instance, a modified literature procedure details the synthesis of this compound using a palladium acetate (B1210297) catalyst with 1-iodo-2-nitrobenzene (B31338) as a starting material. mit.edu Future work could focus on optimizing these catalytic systems, perhaps by exploring more earth-abundant metal catalysts or developing reusable catalytic converters to enhance sustainability.
Another promising avenue is the development of one-pot syntheses that combine multiple reaction steps without isolating intermediates. Efficient methods for producing indole derivatives from precursors of this compound have been developed using reducing agents like stannous chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄) in straightforward, high-yield processes. nih.govlookchem.com Research into alternative synthetic pathways, such as the controlled oxidation of precursor alcohols like 1-(2-nitrophenyl)propan-2-ol, could also provide more direct and efficient routes to the target molecule. mdpi.comresearchgate.net
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |
| Palladium-Catalyzed Coupling | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Direct C-C bond formation | mit.edu |
| Reductive Cyclization | SnCl₂, Na₂S₂O₄ | Efficient synthesis of indole derivatives | nih.govlookchem.com |
| Oxidation of Alcohol Precursor | Oxidizing agents (e.g., PCC) | Alternative pathway from readily available alcohols | mdpi.com |
| Green Chemistry Approaches | Use of tap water as a medium | Reduced cost, environmentally benign | thieme-connect.com |
Exploration of Novel Reactivity and Uncharted Transformation Pathways
The unique arrangement of functional groups in this compound opens the door to a wide array of chemical transformations beyond its well-established use in indole synthesis. nih.govlookchem.com Exploring these novel reaction pathways is critical for expanding its synthetic utility.
One fascinating discovery is its role in heterocycle-heterocycle transformations. nih.gov For example, the condensation of this compound with N-hydroxy-2-nitrobenzimidoyl chloride, followed by reduction with iron in acetic acid, yields 4-aminoquinolines instead of the expected indole derivatives. nih.gov This chemoselective transformation highlights how reaction conditions can be tuned to access completely different molecular scaffolds from the same precursor.
The compound also serves as a key starting material for constructing more complex molecular architectures. It is a precursor to the symmetrical intermediate 1,3-bis(2-nitrophenyl)propan-2-one, which has been used in the total synthesis of alkaloids like cryptolepine. nycu.edu.tw This demonstrates its value in building complex natural products.
Future research could focus on:
Novel Catalytic Systems: Investigating metal-free reduction methods, such as those using benzothiazolines, to achieve transformations under milder conditions. thieme-connect.com
Oxidative C-C Bond Cleavage: Exploring the oxidative C(aryl)–C bond activation of related alcohol derivatives, a pathway that may proceed through a ketone intermediate, suggests uncharted reactivity for the ketone itself. nih.govsemanticscholar.orgrsc.org
Asymmetric Transformations: Developing enantioselective reactions to produce chiral derivatives, which are of high value in pharmaceutical chemistry.
Integration into Advanced Functional Materials and Catalysis Research
While this compound is primarily used as a synthetic intermediate, its derivatives hold significant promise for applications in materials science and catalysis. The future in this domain lies in leveraging the unique electronic and structural features of the molecules synthesized from this building block.
The indole and quinoline (B57606) cores, readily accessible from this compound, are privileged structures in medicinal chemistry and are also found in photosensitive materials. nih.govresearchgate.net Research can be directed towards synthesizing novel polymers or specialty coatings incorporating these heterocyclic motifs, potentially leading to materials with tailored optical, electronic, or biological properties. chemimpex.com The nitro and bromo-substituted analogues of nitrophenylpropanone are noted for their use in producing specialty chemicals and materials with specific properties.
A largely unexplored area is the potential of this compound and its derivatives in catalysis. The nitro and ketone functional groups, as well as the amino group in its reduced form, are capable of coordinating with metal centers. This suggests that the molecule could serve as a scaffold for designing new ligands for homogeneous catalysis. Future studies could involve synthesizing metal complexes of these ligands and evaluating their catalytic activity in various organic transformations, contributing to the development of new and efficient catalytic systems.
| Potential Application Area | Derived Structure | Prospective Function | Reference |
| Pharmacology | Indoles, Quinolines | Biologically active compounds | nih.govnih.gov |
| Materials Science | Polymers, Coatings | Enhanced thermal stability, specific optical properties | chemimpex.com |
| Homogeneous Catalysis | Amino-derivatives | Ligands for metal catalysts |
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research and gaining deeper mechanistic insights. For this compound, this synergy is crucial for predicting its behavior and designing new applications.
Computational tools, particularly Density Functional Theory (DFT), are increasingly used to model reaction pathways and predict outcomes. nih.gov For instance, DFT calculations have been employed to elucidate the mechanism of indole formation from related nitrophenyl precursors and to perform in silico docking studies to predict the antiviral potential of the resulting products. nih.gov For analogous compounds, computational methods help resolve conformational ambiguities that arise from experimental NMR data.
Future research will likely see a more profound integration of these approaches. A typical workflow might involve:
Computational Design: Using DFT to model novel, hypothetical reactions of this compound and predict their feasibility and potential products. acs.org
Property Prediction: Calculating key properties of the predicted products, such as their spectroscopic signatures (NMR, IR, UV-Vis), electronic structure (HOMO-LUMO gap), and reactivity. researchgate.netscielo.org.za
Experimental Validation: Synthesizing the target molecules in the laboratory and using the predicted spectroscopic data to confirm their structure and purity.
Mechanistic Elucidation: Comparing experimental findings with computational models to refine the understanding of the reaction mechanism.
This combined approach not only enhances the efficiency of discovery but also provides a fundamental understanding of the structure-property relationships that govern the chemistry of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
